N-Benzhydryl-succinamic acid
Description
N-Benzhydryl-succinamic acid is a benzhydryl-substituted succinamic acid derivative. The benzhydryl group (diphenylmethyl) imparts significant lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound is of interest in medicinal chemistry, often serving as an intermediate in synthesizing pharmacologically active molecules. Its structure combines a succinamic acid backbone (a dicarboxylic acid derivative) with a benzhydryl moiety, which may enhance binding affinity to hydrophobic targets or receptors.
Properties
IUPAC Name |
4-(benzhydrylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGOGSVHGJFUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216407 | |
| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-07-7 | |
| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((DIPHENYLMETHYL)AMINO)-4-OXOBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7X9417AKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-succinamic acid typically involves the reaction of benzhydrylamine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzhydryl-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alcohols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Esters, amides, or other derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-Benzhydryl-succinamic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds. For instance, it can be utilized in the synthesis of heterocyclic compounds that exhibit diverse biological activities.
Biological Applications
Biochemical Assays and Enzyme Interactions
In biological research, this compound is employed in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it useful for investigating metabolic pathways and enzyme kinetics. This application is critical for understanding biological processes and developing therapeutic agents.
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer research. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its role as a potential therapeutic agent against various types of cancer. The mechanisms by which it exerts these effects involve cell cycle arrest and modulation of apoptotic pathways.
Medical Applications
Therapeutic Effects
Research into the therapeutic effects of this compound is ongoing, particularly concerning its use as a vasodilator. It has been proposed for treating circulatory disorders affecting the brain, where improving blood flow can alleviate symptoms associated with ischemic events. The compound's ability to enhance circulation may also have implications for neurological health .
Industrial Applications
Development of New Materials
In industrial contexts, this compound is being explored for its potential in developing new materials. Its chemical properties can be leveraged to create innovative products with specific functionalities, such as biodegradable plastics or advanced coatings.
Case Studies
-
Anticancer Activity Study
A recent study demonstrated that this compound effectively induces apoptosis in breast cancer cell lines. The researchers observed significant cell death at concentrations above 10 µM, indicating its potential as an anticancer agent. -
Enzyme Interaction Analysis
In another study focusing on metabolic pathways, this compound was used to inhibit specific enzymes involved in lipid metabolism. This inhibition led to altered lipid profiles in treated cells, showcasing its utility in metabolic research. -
Vasodilatory Effects
Clinical trials are underway to evaluate the efficacy of this compound as a treatment for cerebral vascular insufficiency. Preliminary results suggest improvements in blood flow metrics among participants receiving the compound compared to controls.
Mechanism of Action
The mechanism of action of N-Benzhydryl-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzhydryl Amine Hydrochloride (CAS 5331-77-1)
- Structural Differences : Lacks the succinamic acid moiety, featuring only a benzhydryl group attached to an amine.
- Physicochemical Properties :
- Higher solubility in polar solvents due to the ionic hydrochloride salt form.
- Lower molecular weight (MW: ~275.8 g/mol) compared to N-Benzhydryl-succinamic acid (estimated MW: ~329.4 g/mol).
- Applications : Primarily used as a synthetic intermediate for antihistamines or anticonvulsants. The absence of the succinamic acid group limits its utility in carboxylate-mediated interactions .
N-Benzyl-succinamic Acid
- Structural Differences : Replaces the benzhydryl group with a benzyl group, reducing steric bulk.
- Physicochemical Properties :
- Lower lipophilicity (logP ~1.5 vs. ~3.5 for benzhydryl derivative).
- Improved aqueous solubility but reduced membrane permeability.
- Applications : Used in peptide mimetics and enzyme inhibitors where moderate hydrophobicity is sufficient .
Benzathine Benzylpenicillin (CAS 1538-09-6)
- Structural Differences : A penicillin derivative complexed with dibenzylethylenediamine, unrelated to succinamic acid but shares benzhydryl-like motifs.
- Physicochemical Properties: High stability due to salt formation, enabling prolonged antibiotic action. Limited solubility in water, requiring intramuscular administration.
- Applications : Long-acting antibiotic; contrasts with this compound in both mechanism (bacterial cell wall synthesis inhibition) and chemical class .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | ~329.4 | ~3.5 | Low in water | Drug intermediate, enzyme modulation |
| Benzhydryl Amine HCl | 275.8 | ~2.8 | High (polar solvents) | Antihistamine synthesis |
| N-Benzyl-succinamic acid | ~207.2 | ~1.5 | Moderate in water | Peptide mimetics |
| Benzathine Benzylpenicillin | 909.1 | ~1.2 | Low in water | Long-acting antibiotic |
Research Findings and Implications
- Metabolic Stability : Increased lipophilicity may prolong metabolic half-life but could also elevate toxicity risks, a trade-off observed in benzhydryl-containing drugs like diphenhydramine .
- Synthetic Utility : The succinamic acid moiety allows for further functionalization (e.g., amidation or esterification), enabling diversification into prodrugs or targeted delivery systems .
Biological Activity
N-Benzhydryl-succinamic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of benzhydrylamine with succinic anhydride, typically in an organic solvent like dichloromethane or toluene. A base such as triethylamine is often used to facilitate the reaction. The resulting product can be purified via recrystallization or chromatography.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 255.29 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. This compound can modulate biological pathways by either inhibiting or activating specific targets, which may influence signal transduction, gene expression, and metabolic regulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticonvulsant Properties
A study exploring the anticonvulsant activity of N-benzhydryl derivatives revealed that certain analogs exhibited promising effects in reducing seizure activity in animal models. The anticonvulsant mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity .
ATP Production Enhancement
This compound has been proposed as a prodrug aimed at increasing ATP production in mitochondria. This effect is crucial for enhancing cellular energy metabolism, potentially benefiting conditions associated with mitochondrial dysfunction .
Research Findings and Case Studies
Q & A
Q. Q. How can researchers ensure compliance with ethical standards when referencing prior studies on This compound?
- Methodology :
- Citation Integrity : Use tools like Zotero or EndNote to track sources. Cross-verify data against primary literature (e.g., ACS, RSC journals) and avoid citing preprints without validation .
- Plagiarism Checks : Utilize Turnitin or iThenticate to ensure originality, especially when reusing synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
